In-Depth Technical Guide: 3-[(4-Methylphenyl)sulfonyl]propanoic Acid
In-Depth Technical Guide: 3-[(4-Methylphenyl)sulfonyl]propanoic Acid
CAS Number: 10154-76-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Methylphenyl)sulfonyl]propanoic acid, also known as 3-(p-tolylsulfonyl)propanoic acid, is a sulfonyl-containing carboxylic acid. This technical guide provides a summary of its known chemical and physical properties. While detailed biological studies on this specific compound are not extensively available in peer-reviewed literature, this guide also explores the context of related arylpropanoic acid and sulfonamide derivatives to highlight potential areas of research and application.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 3-[(4-Methylphenyl)sulfonyl]propanoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 228.26 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 110-113 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 459.8 ± 45.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.303 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 3.87 ± 0.10 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 79.8 Ų | --INVALID-LINK-- |
| XLogP3-AA | 1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic pathway could involve the reaction of a p-toluenesulfinate salt with a suitable three-carbon synthon containing a leaving group and a protected carboxylic acid, followed by deprotection.
Spectroscopic Data
Although specific spectroscopic data for the title compound is not widely published, data for the closely related sulfonamide, 3-((4-Methylphenyl)sulfonamido)propanoic acid, is available and can provide some reference. For 3-((4-Methylphenyl)sulfonamido)propanoic acid:
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¹H NMR (DMSO-d₆): δ = 2.34 (2H, t, J = 7.2Hz, –CH₂CO), 2.38 (3H, s, –CH₃), 2.88 (2H, td, J = 6 Hz, J = 6.8 Hz, –CH₂NH), 7.39 (2H, d, J = 8 Hz, Ar–H₃′, H₅′), 7.58 (1H, t, J = 6 Hz, NH), 7.67 (2H, d, J = 8 Hz, Ar–H₂′, H₆′), 12.26 (1H, s, COOH) ppm.
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¹³C NMR (DMSO-d₆): δ = 20.9 (CH₃), 34.1, 38.6 (CH₂), 126.5, 129.8, 137.3, 142.7, 172.3 (COOH) ppm.
It is expected that the ¹H and ¹³C NMR spectra of 3-[(4-Methylphenyl)sulfonyl]propanoic acid would show characteristic peaks for the p-tolyl group, the propylene chain, and the carboxylic acid group, with chemical shifts influenced by the electron-withdrawing sulfonyl group.
Biological Activity and Potential Applications
There is a lack of specific biological activity data for 3-[(4-Methylphenyl)sulfonyl]propanoic acid in the public domain. However, the broader classes of arylpropanoic acids and sulfonamides are well-studied, and their activities may provide insights into the potential applications of the title compound.
Context from Related Compounds
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Arylpropanoic Acid Derivatives: This class of compounds is well-known for its anti-inflammatory properties, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this group. Some derivatives have also been investigated for their potential as anticancer and antimicrobial agents. For instance, certain thiazole-containing propanoic acid derivatives have shown antiproliferative activity against lung cancer cell lines.
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Sulfonamide Derivatives: Sulfonamides are a cornerstone of antibacterial therapy. More broadly, the sulfonamide functional group is a key pharmacophore in a variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. Research on sulfonamide-containing carboxylic acids has demonstrated a wide range of biological activities.
Given these contexts, 3-[(4-Methylphenyl)sulfonyl]propanoic acid could be a valuable scaffold for medicinal chemistry research, potentially as an intermediate for the synthesis of novel therapeutic agents. Its bifunctional nature (carboxylic acid and sulfonyl groups) allows for diverse chemical modifications to explore structure-activity relationships.
Experimental Protocols and Methodologies
As no specific experimental studies detailing the use of 3-[(4-Methylphenyl)sulfonyl]propanoic acid were identified, this section provides a generalized protocol for a common reaction involving carboxylic acids that would be applicable to this compound.
General Protocol for Amide Coupling
This protocol describes a general method for the formation of an amide bond from a carboxylic acid, a common step in drug development and medicinal chemistry.
Conclusion
3-[(4-Methylphenyl)sulfonyl]propanoic acid (CAS 10154-76-4) is a commercially available organic compound with well-defined chemical and physical properties. While it holds potential as a building block in medicinal chemistry and drug discovery due to its structural features, there is a notable absence of published research detailing its specific biological activities, mechanism of action, or in-depth synthetic protocols. The information on related arylpropanoic acids and sulfonamides suggests that this compound could be a valuable starting point for the development of novel therapeutics. Further research is warranted to explore the biological potential of this and related sulfonylpropanoic acid derivatives.
